![molecular formula C14H23BF4O B2965877 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate CAS No. 2263-20-9](/img/structure/B2965877.png)
2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate
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Overview
Description
2,6-Di-tert-butyl-4-methylpyridine is a sterically hindered, non-nucleophilic base which distinguishes between Brönsted (protonic) and Lewis acids .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate is represented by the linear formula C14H23BF4O . Its molecular weight is 294.143 .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-methylpyridine is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It also enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .Scientific Research Applications
- It is commonly employed in the conversion of aldehydes and ketones to vinyl triflates, enabling high-yield transformations .
- Researchers use it as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .
Organic Synthesis Intermediate
Enol Triflate Generation
Safety and Hazards
properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.BF4/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBDQUFXIKECGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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